5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in various fields of scientific research. This compound is known for its unique structure, which includes a pyrazole ring fused with a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazole with pyridine-3-carboxylic acid in the presence of a suitable condensing agent. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final product through recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
- 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This dual functionality allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13;/h1-4H,9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCLFBBQOWXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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